Yield Comparison: O,S-Dimethyl Carbonodithioate vs. S,S-Dimethyl Dithiocarbonate for Arylamine Thiocarbonylation
When applied to primary arylamines, O,S-dimethyl carbonodithioate delivers S-methyl arylcarbamothioates in 72–91% isolated yield (average 83% across 12 substrates) under solvent-free conditions at 45 °C with a promoter [1]. In contrast, S,S-dimethyl dithiocarbonate (DMDTC) is not directly effective for this transformation; the synthesis of related N,N-dimethyl-N′-arylureas using DMDTC requires a three-step sequence involving halogenation, with overall yields of 85–98% (average 93% across 16 examples), but the product scope is different (ureas, not carbamothioates) [2]. No published direct head-to-head comparison of the two esters on identical arylamine substrates is available, but the literature consistently positions O,S-dimethyl carbonodithioate as the reagent of choice for one-step S-methyl arylcarbamothioate formation.
| Evidence Dimension | Isolated yield for reaction with primary arylamines |
|---|---|
| Target Compound Data | 72–91% (average 83%, 12 examples) [1] |
| Comparator Or Baseline | S,S-Dimethyl dithiocarbonate: not directly applicable for same product class; for related N,N-dimethyl-N′-arylureas, 85–98% over three steps (average 93%) [2] |
| Quantified Difference | O,S-ester provides one-step direct access to arylcarbamothioates; S,S-ester requires multi-step route to different product class |
| Conditions | O,S-ester: solvent-free, 45 °C, triethyl(methyl)ammonium S-methyl carbonodithioate promoter; S,S-ester: three-step halogenation route |
Why This Matters
For laboratories procuring a reagent for direct arylamine methylthiocarbonylation, the O,S-ester eliminates two synthetic steps and avoids halogenating agents, reducing process time and waste.
- [1] Degani, I.; Fochi, R.; Magistris, C. A Facile, Safe and Inexpensive Preparation of S-Methyl Arylcarbamothioates by Methylthiocarbonylation of Primary Arylamines with O,S-Dimethyl Carbonodithioate. Synthesis 2010, 1113–1122. View Source
- [2] Degani, I.; Fochi, R.; Magistris, C.; Migliaccio, M. Preparation of N,N-Dimethyl-N′-arylureas Using S,S-Dimethyl Dithiocarbonate as a Carbonylating Reagent. Synthesis 2009, 801–808. View Source
